Methyl 5-amino-2-((methylsulfonyl)methyl)benzoate

Description

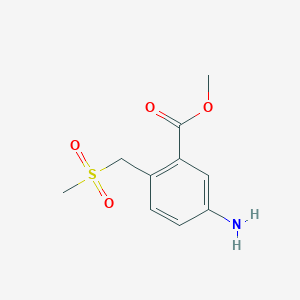

Methyl 5-amino-2-((methylsulfonyl)methyl)benzoate is a benzoate ester derivative featuring an amino group at the 5-position and a methylsulfonylmethyl group at the 2-position of the benzene ring. The amino group enhances reactivity in electrophilic substitution reactions, while the methylsulfonylmethyl group contributes to steric bulk and polarity, influencing solubility and intermolecular interactions .

Properties

Molecular Formula |

C10H13NO4S |

|---|---|

Molecular Weight |

243.28 g/mol |

IUPAC Name |

methyl 5-amino-2-(methylsulfonylmethyl)benzoate |

InChI |

InChI=1S/C10H13NO4S/c1-15-10(12)9-5-8(11)4-3-7(9)6-16(2,13)14/h3-5H,6,11H2,1-2H3 |

InChI Key |

ROUMGMJXUJFENJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)CS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodological Frameworks

The synthesis of methyl 5-amino-2-((methylsulfonyl)methyl)benzoate primarily follows two strategies: halogenation-substitution and direct sulfonylation . Each method balances yield, purity, and operational complexity.

Halogenation-Substitution Methodology

Adapted from CN103553991A, this approach involves sequential halogenation and nucleophilic substitution (Figure 1):

Step 1: Halogenation of Methyl 2-Methyl-5-Nitrobenzoate

The methyl group at position 2 is halogenated using chlorine, bromine, or iodine under controlled conditions. For example, bromination in dichloromethane at 10–15°C for 4 hours converts the methyl group to a bromomethyl intermediate:

$$

\text{Methyl 2-methyl-5-nitrobenzoate} + \text{Br}_2 \rightarrow \text{Methyl 2-(bromomethyl)-5-nitrobenzoate} + \text{HBr}

$$

Step 2: Nucleophilic Substitution with Sodium Methanesulfinate

The halogenated intermediate reacts with sodium methanesulfinate in dimethylformamide (DMF) using cuprous chloride (0.05 mol) as a catalyst. At 75–80°C for 8 hours, the bromide is replaced by the methylsulfonyl group:

$$

\text{Methyl 2-(bromomethyl)-5-nitrobenzoate} + \text{NaSO}_2\text{Me} \rightarrow \text{Methyl 5-nitro-2-((methylsulfonyl)methyl)benzoate} + \text{NaBr}

$$

Step 3: Reduction of Nitro to Amino Group

Catalytic hydrogenation or acidic hydrolysis reduces the nitro group to an amino moiety. For instance, refluxing with methanol and sulfuric acid for 5 hours achieves >99.5% purity.

Optimization Insights

- Catalyst Selection : Cuprous halides (e.g., CuCl) improve substitution efficiency by stabilizing transition states.

- Solvent Systems : DMF enhances solubility of sodium methanesulfinate, while methanol facilitates final crystallization.

- Temperature Control : Reactions at 75–80°C minimize side products like over-sulfonated derivatives.

Direct Sulfonylation Approach

As outlined in EVT-15335800, methylsulfonyl chloride directly reacts with 5-amino-2-methylbenzoic acid in the presence of a base (e.g., triethylamine):

$$

\text{5-Amino-2-methylbenzoic acid} + \text{MeSO}_2\text{Cl} \rightarrow \text{5-Amino-2-((methylsulfonyl)methyl)benzoic acid} + \text{HCl}

$$

Subsequent esterification with methanol and sulfuric acid yields the target compound.

Challenges and Solutions

Reaction Condition Optimization

Catalyst Screening

Comparative studies from CN105439915A and CN103553991A highlight catalyst impacts on yield (Table 1):

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| Cuprous bromide | 60 | 12 | 94.5 | 99.51 |

| Cuprous chloride | 75 | 8 | 85.07 | 99.70 |

| Copper oxide | 65 | 8 | 82.02 | 99.51 |

Cuprous bromide outperforms chloride and oxide variants due to higher Lewis acidity, accelerating substitution kinetics.

Solvent Effects

Polar aprotic solvents (DMF, THF) stabilize ionic intermediates, while methanol aids in product isolation:

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC parameters from CN103553991A ensure precise quantification:

- Mobile Phase : 70% water, 30% methanol

- Detection Wavelength : 240 nm

- Flow Rate : 1.0 mL/min

- Sample Preparation : 0.01 g sample in 25 mL mobile phase

Spectroscopic Data

- IR (KBr) : 1650 cm⁻¹ (C=O ester), 1320–1160 cm⁻¹ (SO₂ asymmetric/symmetric stretching).

- ¹H NMR (400 MHz, CDCl₃) : δ 2.95 (s, 3H, SO₂CH₃), 4.05 (s, 2H, CH₂SO₂), 6.90 (d, 1H, ArH), 7.45 (d, 1H, ArH).

Industrial Scalability and Environmental Impact

The halogenation-substitution method generates minimal waste, with sodium chloride as the primary byproduct. Activated carbon filtration and reduced-pressure distillation enable >95% solvent recovery, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-((methylsulfonyl)methyl)benzoate can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The methylsulfonyl group can be reduced to a thiol group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of thiol derivatives.

Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 5-amino-2-((methylsulfonyl)methyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-((methylsulfonyl)methyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate

- Structure: Features a bromo group at the 5-position and a methylsulfonylamino group at the 2-position.

- Key Differences: The bromo substituent (electron-withdrawing) replaces the amino group (electron-donating), reducing nucleophilicity at the 5-position. The methylsulfonylamino group introduces a sulfonamide linkage instead of a methylsulfonylmethyl group, altering hydrogen-bonding capabilities.

- Applications: Primarily used as an intermediate in benzothiazine synthesis.

Methyl 2-methoxy-5-aminosulfonylbenzoate

- Structure: Contains a methoxy group (2-position) and an aminosulfonyl group (5-position).

- Key Differences: The methoxy group (electron-donating) and aminosulfonyl group (polar sulfonamide) contrast with the amino and methylsulfonylmethyl groups of the target compound. Higher polarity due to the sulfonamide moiety, enhancing aqueous solubility compared to the methylsulfonylmethyl substituent.

- Applications : Used as a pharmaceutical intermediate (e.g., in sulpiride synthesis). Its sulfonamide group is critical for bioactivity, unlike the target compound’s methylsulfonylmethyl group, which may serve a steric role .

Methyl 5-(methylsulfonyl)-2-methoxybenzoate

- Structure : Features a methylsulfonyl group (5-position) and a methoxy group (2-position).

- Key Differences :

- The methylsulfonyl group at the 5-position (vs. 2-position in the target compound) alters electronic effects on the aromatic ring.

- The methoxy group at the 2-position is less sterically demanding than the methylsulfonylmethyl group.

- Applications : Likely used in agrochemicals or as a precursor for sulfonyl-containing drugs. The positional isomerism significantly impacts reactivity and interaction with biological targets .

Metsulfuron Methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)

- Structure : A sulfonylurea herbicide with a triazine ring and sulfonylurea linkage.

- Key Differences: The triazine and sulfonylurea groups confer herbicidal activity, absent in the target compound. The amino group in the target compound could enable pharmaceutical applications, unlike metsulfuron’s agrochemical focus.

- Applications : Broad-spectrum herbicide. Highlights how sulfonyl-substituted benzoates vary in function based on auxiliary groups .

Structural and Functional Analysis Table

| Compound Name | Substituents (Position) | Key Properties | Applications |

|---|---|---|---|

| Methyl 5-amino-2-((methylsulfonyl)methyl)benzoate | 5-NH₂, 2-CH₂SO₂CH₃ | High polarity, hydrogen-bond donor/acceptor | Heterocyclic intermediate, drug synthesis |

| Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate | 5-Br, 2-NHSO₂CH₃ | Weak H-bonding, centrosymmetric dimers | Benzothiazine synthesis |

| Methyl 2-methoxy-5-aminosulfonylbenzoate | 2-OCH₃, 5-SO₂NH₂ | High aqueous solubility, sulfonamide | Sulpiride intermediate |

| Metsulfuron Methyl | 2-SO₂N(CO)NH-triazine, 4-OCH₃ | Herbicidal activity, triazine moiety | Agrochemical herbicide |

Research Findings and Implications

- Reactivity: The amino group in this compound enhances electrophilic substitution at the 5-position, unlike bromo or methoxy analogs, which deactivate the ring .

- Crystallography: Similar to Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, the target compound may exhibit weak hydrogen bonding (C–H···O), but its methylsulfonylmethyl group could introduce additional van der Waals interactions .

Q & A

Q. What are the standard synthetic protocols for Methyl 5-amino-2-((methylsulfonyl)methyl)benzoate?

The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or reductive amination. For example, intermediates like methyl benzoate derivatives are functionalized with methylsulfonyl and amino groups under controlled conditions. Key steps include refluxing in absolute alcohol with hydrazine hydrate for amination and using LiAlH₄/NaBH₄ for reduction. Purification via chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are essential for characterizing this compound?

Structural confirmation requires a combination of NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. X-ray crystallography is critical for resolving stereochemistry, as demonstrated in crystallographic studies of related sulfonamide benzoates . Thermal stability is assessed using DSC/TGA .

Q. What are the known biological targets or activities of this compound?

Sulfamoyl and benzoate moieties are associated with enzyme inhibition (e.g., carbonic anhydrase) and receptor modulation. Preclinical studies suggest potential in targeting neurodegenerative or metabolic pathways, though specific targets require validation .

Q. How should this compound be stored to ensure stability?

Store under inert gas (N₂/Ar) at −20°C in airtight containers. Desiccants are recommended to prevent hydrolysis of the methyl ester or sulfonamide groups .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization involves adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C for hydrogenation), and stepwise temperature control. For example, slow addition of methylsulfonyl reagents minimizes side reactions. Process analytical technology (PAT) monitors reaction progression in real time .

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies often arise from assay conditions (e.g., pH, cell lines). Use standardized protocols (e.g., OECD guidelines) and validate findings via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays). Comparative studies with structural analogs (e.g., bromo/fluoro substitutions) clarify structure-activity relationships (SAR) .

Q. How can computational methods enhance mechanistic understanding of its reactivity?

Density functional theory (DFT) predicts reaction pathways, such as nucleophilic attack at the sulfonyl group. Molecular dynamics simulations model interactions with biological targets (e.g., docking to ATP-binding pockets). Pair these with isotopic labeling (e.g., ¹⁸O) to track mechanistic steps experimentally .

Q. What experimental designs mitigate interference from impurities in bioassays?

Q. How does steric hindrance from the methylsulfonyl group affect regioselectivity in further derivatization?

The methylsulfonyl group directs electrophilic substitution to the para position of the benzoate ring. Steric effects are minimized using bulky directing groups (e.g., Boc-protected amines) or microwave-assisted synthesis to enhance reaction specificity. X-ray crystallography validates regiochemical outcomes .

Methodological Guidelines

- Data Interpretation: Cross-reference spectral data with computational predictions (e.g., ChemDraw NMR simulations) to resolve ambiguities .

- Bioassay Design: Include positive controls (e.g., known enzyme inhibitors) and validate cytotoxicity in parallel (e.g., MTT assays) .

- Synthetic Reproducibility: Document reaction parameters (e.g., stirring rate, degassing) meticulously, as minor variations impact sulfonamide group reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.